molecular formula C14H20N2O B3383789 [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol CAS No. 493038-57-6

[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B3383789
CAS No.: 493038-57-6
M. Wt: 232.32 g/mol
InChI Key: PSBSTRRGNORRCZ-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018) and Pyrazole (B372694) Scaffolds in Molecular Design

The adamantane and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. Their individual contributions to molecular design are well-documented and significant.

The adamantane moiety is a rigid, lipophilic, three-dimensional hydrocarbon cage. Its incorporation into a molecule can profoundly influence its physicochemical properties. The bulkiness of the adamantane group can provide steric hindrance, influencing the binding selectivity of a drug molecule. Its lipophilicity often enhances membrane permeability and bioavailability, and can also facilitate passage through the blood-brain barrier. Furthermore, the adamantane cage is metabolically stable, which can increase the half-life of a drug. Several approved drugs, such as Amantadine (antiviral), Memantine (for Alzheimer's disease), and Vildagliptin (antidiabetic), feature an adamantane core, underscoring its therapeutic importance.

The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is a versatile component in drug design due to its ability to act as both a hydrogen bond donor and acceptor. nih.govmdpi.com Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com The pyrazole nucleus is a key component in several blockbuster drugs, such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent), which highlights its broad therapeutic applicability. mdpi.com

The combination of these two scaffolds in a single molecule, as seen in [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol, is a deliberate design strategy to merge the favorable properties of both, creating a unique chemical architecture with significant potential for the development of novel bioactive compounds.

ScaffoldKey PropertiesApplications in Molecular DesignExamples of Drugs Containing the Scaffold
AdamantaneRigid, lipophilic, metabolically stable, bulkyEnhances bioavailability, increases metabolic stability, provides steric bulk for selectivityAmantadine, Memantine, Vildagliptin
PyrazoleAromatic, hydrogen bond donor/acceptor, versatile synthetic handleCore for anti-inflammatory, anticancer, antiviral, and analgesic agentsCelecoxib, Sildenafil, Ruxolitinib

Overview of the this compound Structure and its Synthetic Utility

This compound is a heterocyclic compound with the chemical formula C₁₄H₂₀N₂O. Its structure consists of a central pyrazole ring substituted at the C3 position with a bulky adamant-1-yl group and at the C5 position with a hydroxymethyl (-CH₂OH) group. The presence of the NH proton in the pyrazole ring allows for tautomerism, meaning it can exist in different isomeric forms.

Synthesis: The synthesis of 3,5-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. mdpi.com For the synthesis of this compound, a plausible route would start with an adamantyl-containing 1,3-dicarbonyl compound, such as 1-(adamantan-1-yl)butane-1,3-dione, which upon reaction with hydrazine would form the corresponding adamantyl-methyl-pyrazole. A subsequent functional group transformation, such as the reduction of a carboxylic acid or ester derivative at the 5-position, would yield the target methanol (B129727). An alternative approach involves the reaction of an adamantyl-substituted α,β-unsaturated ketone (an adamantyl chalcone) with hydrazine, which can also lead to the formation of the pyrazole ring. nih.govnih.gov

Synthetic Utility: The primary value of this compound in research lies in its utility as a versatile synthetic intermediate. The hydroxymethyl group at the C5 position is a key functional handle that can be readily transformed into a variety of other functional groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing access to a new range of derivatives for structure-activity relationship (SAR) studies.

Esterification/Etherification: The alcohol can be converted into esters or ethers, allowing for the introduction of different lipophilic or polar groups to modulate the compound's properties.

Halogenation: Conversion of the hydroxyl group to a halide (e.g., via a thionyl chloride reaction) creates an electrophilic center, enabling subsequent nucleophilic substitution reactions to attach various other fragments to the pyrazole core.

This synthetic flexibility allows chemists to systematically modify the structure and explore its chemical and biological potential, making it a valuable building block for generating libraries of novel adamantane-pyrazole hybrids.

Research Trajectories and Academic Relevance of Related Chemical Architectures

The academic interest in hybrid molecules containing both adamantane and pyrazole moieties is primarily driven by the search for new therapeutic agents. Research has shown that combining these two scaffolds can lead to compounds with significant biological activity across various disease areas.

One notable area of research is in antiviral agents . A study investigating adamantane-pyrazole derivatives demonstrated their potential antiviral activity against the Foot and Mouth Disease Virus (FMDV). ekb.eg Certain diaryl pyrazole derivatives containing an adamantane group showed protective effects in both in vitro and in vivo models, suggesting that these compounds could serve as effective antiviral agents. ekb.eg

In the field of oncology , adamantane-pyrazole hybrids have been explored as potential anticancer agents. For instance, novel derivatives have been designed and synthesized as carbonic anhydrase inhibitors, which are targets in cancer therapy. bohrium.com Some of these compounds have shown potent cytotoxic activity against various cancer cell lines, including lung cancer cells, with IC₅₀ values in the low micromolar range. bohrium.com

Furthermore, the antimicrobial potential of such compounds has also been investigated. Pyrazole-based adamantyl chalcones and their subsequent cyclized products have been synthesized and screened for their activity against various bacterial and fungal strains, with some derivatives showing moderate to good antimicrobial activity. nih.govnih.gov

The table below summarizes some of the related chemical architectures and their documented research relevance.

These research trajectories highlight the academic relevance of adamantane-pyrazole architectures as a fertile ground for the discovery of new bioactive molecules. The specific compound this compound serves as a crucial starting point for the synthesis and exploration of these promising chemical classes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1-adamantyl)-1H-pyrazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,9-11,17H,1-3,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBSTRRGNORRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NNC(=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212735
Record name 5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493038-57-6
Record name 5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493038-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Adamantan 1 Yl 1h Pyrazol 5 Yl Methanol and Analogues

Retrosynthetic Analysis of the [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol Core

A retrosynthetic analysis of the target compound, this compound, suggests several viable synthetic disconnections. The primary disconnection is at the pyrazole (B372694) ring, which is a common strategy for synthesizing such heterocyclic systems. The pyrazole ring can be formed through a cyclocondensation reaction, typically between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative.

This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the N1-C5 and N2-C3 bonds of the pyrazole ring leads to an adamantyl-substituted 1,3-dicarbonyl compound and hydrazine. The hydroxymethyl group at the C5 position can be introduced either before or after pyrazole formation. If introduced before, the precursor would be a functionalized 1,3-dicarbonyl compound.

Pathway B: An alternative disconnection involves a [3+2] cycloaddition reaction. This would involve a 1,3-dipole, such as a diazo compound derived from an adamantane (B196018) precursor, and an alkyne bearing a hydroxymethyl or protected hydroxymethyl group.

The adamantyl group itself can be introduced at various stages of the synthesis, either by starting with an adamantane-containing building block or by functionalizing a pre-formed pyrazole scaffold.

Precursor Synthesis and Functional Group Transformations

The synthesis of key precursors is critical for the successful construction of the target molecule. For Pathway A, the synthesis of an adamantyl-substituted 1,3-dicarbonyl compound is a crucial step. This can be achieved through a Claisen condensation of an adamantyl methyl ketone with a suitable ester, such as diethyl oxalate, to yield a β-ketoester. 1-Adamantyl methyl ketone can be prepared from adamantane through acylation. nih.gov

Functional group transformations are necessary to introduce the hydroxymethyl group. If the pyrazole ring is formed first, a carboxylate or ester group at the C5 position can be reduced to the corresponding alcohol. For instance, a pyrazole-5-carboxylic acid ester can be reduced using a mild reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) to afford the desired methanol (B129727) derivative.

Cycloaddition Strategies for Pyrazole Ring Formation

The formation of the pyrazole ring is the cornerstone of the synthesis. The most common and versatile method is the condensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.comnih.gov In the context of synthesizing this compound, an adamantyl-substituted β-diketone or β-ketoester would be reacted with hydrazine hydrate (B1144303) or hydrazine hydrochloride. mdpi.com The regioselectivity of this reaction can sometimes be an issue, leading to a mixture of 3- and 5-substituted pyrazoles. However, the steric bulk of the adamantyl group is expected to direct the reaction towards the desired 3-adamantyl-5-substituted pyrazole.

Another powerful strategy is the [3+2] cycloaddition of a diazo compound with an alkyne. organic-chemistry.org An adamantyl diazoalkane could be generated in situ and reacted with a propargyl alcohol derivative to construct the pyrazole ring with the desired substitution pattern. This method often offers high regioselectivity.

Multicomponent reactions (MCRs) also provide an efficient route to highly substituted pyrazoles in a single step. beilstein-journals.orgnih.gov A possible MCR approach could involve the reaction of an adamantyl-containing ketone, an aldehyde, and hydrazine in a one-pot synthesis. beilstein-journals.org

Adamantane Functionalization and Coupling Reactions

The adamantane moiety, due to its unique cage structure, has a rich chemistry that can be exploited for the synthesis of the target molecule. nih.gov Direct C-H functionalization of adamantane can be used to introduce various functional groups at the bridgehead positions. nih.govrsc.org For instance, adamantane can be brominated to 1-bromoadamantane, which can then be used in a variety of coupling reactions to attach the adamantyl group to a pre-formed pyrazole ring or a precursor molecule. researchgate.net

Organometallic adamantane reagents, such as adamantylzinc reagents, can be prepared and used in Negishi cross-coupling reactions. researchgate.net This allows for the formation of a C-C bond between the adamantane cage and the pyrazole ring. For example, a halogenated pyrazole derivative could be coupled with an adamantylzinc reagent in the presence of a palladium catalyst. researchgate.net

Optimization of Reaction Conditions and Yields

To achieve high yields and purity of this compound, optimization of reaction conditions is crucial. For the cyclocondensation reaction, factors such as the choice of solvent (e.g., ethanol, acetic acid), temperature, and catalyst (acidic or basic) can significantly influence the reaction outcome. Microwave-assisted synthesis has been shown to accelerate pyrazole formation and improve yields in many cases. mdpi.commdpi.com

In coupling reactions, the choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency. For example, in a Suzuki or Negishi coupling, screening different palladium catalysts and ligands can lead to significant improvements in yield. Purification of the final product and intermediates can be achieved using techniques such as column chromatography and recrystallization.

Below is a table summarizing potential reaction conditions for key synthetic steps:

StepReaction TypeReagents and ConditionsPotential Yield Range
1 Adamantane AcylationAdamantane, Acetyl Chloride, AlCl360-80%
2 Claisen Condensation1-Adamantyl methyl ketone, Diethyl oxalate, NaOEt50-70%
3 Pyrazole FormationAdamantyl-β-ketoester, Hydrazine hydrate, Ethanol, Reflux70-90%
4 Ester ReductionPyrazole-5-carboxylate, LiAlH4, THF80-95%

Stereochemical Control in Synthesis

The target molecule, this compound, is achiral. However, if chiral centers were to be introduced into the adamantane core or as substituents on the pyrazole ring, stereochemical control would become a significant consideration. For instance, the synthesis of enantiomerically pure adamantane derivatives often requires the use of chiral starting materials or chiral catalysts. While not directly applicable to the synthesis of the title compound, the principles of asymmetric synthesis would be relevant for the preparation of chiral analogues.

Novel Synthetic Routes and Green Chemistry Approaches

Recent advances in organic synthesis offer novel and more environmentally friendly routes to pyrazole derivatives. nih.govbenthamdirect.comresearchgate.net Green chemistry approaches focus on the use of safer solvents (like water or ethanol), catalysts, and energy-efficient methods. thieme-connect.com

Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce waste and reaction times. mdpi.combenthamdirect.com The use of solid-supported catalysts can simplify purification and allow for catalyst recycling. Multicomponent reactions are inherently atom-economical and can reduce the number of synthetic steps, leading to a more sustainable process. beilstein-journals.org For the synthesis of this compound, exploring these green alternatives could lead to a more efficient and environmentally benign synthetic route.

Chemical Reactivity and Derivatization of 3 Adamantan 1 Yl 1h Pyrazol 5 Yl Methanol

Reactions at the Methanol (B129727) Hydroxyl Group

The primary alcohol functionality is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification

The hydroxyl group of [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol can be readily converted to esters and ethers under standard conditions. These reactions are fundamental for modifying the molecule's polarity, solubility, and biological activity.

Esterification: Esterification can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with carboxylic acids provides a straightforward route to the corresponding esters. More reactive acylating agents like acid chlorides and anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, can be employed for higher yields and milder reaction conditions.

ReagentCatalyst/BaseProduct
Acetic AnhydridePyridine[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methyl acetate
Benzoyl ChlorideTriethylamine[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methyl benzoate
Propionic AcidSulfuric Acid[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methyl propionate

Etherification: Williamson ether synthesis is a common method for the preparation of ethers from this compound. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

ReagentBaseProduct
Methyl IodideSodium Hydride5-(methoxymethyl)-3-(adamantan-1-yl)-1H-pyrazole
Benzyl BromideSodium Hydride5-(benzyloxymethyl)-3-(adamantan-1-yl)-1H-pyrazole
Ethyl BromidePotassium tert-butoxide5-(ethoxymethyl)-3-(adamantan-1-yl)-1H-pyrazole

Oxidation Reactions

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations are valuable for introducing carbonyl functionality, which can serve as a handle for further synthetic manipulations.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the corresponding aldehyde, 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.

For the conversion to 3-(adamantan-1-yl)-1H-pyrazole-5-carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) are employed.

ReagentProduct
Pyridinium Chlorochromate (PCC)3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Dess-Martin Periodinane3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Potassium Permanganate (KMnO4)3-(adamantan-1-yl)-1H-pyrazole-5-carboxylic acid
Jones Reagent3-(adamantan-1-yl)-1H-pyrazole-5-carboxylic acid

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the methylene (B1212753) position.

Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding chloride or bromide, respectively. These haloalkanes can then react with various nucleophiles.

ReagentIntermediateNucleophileFinal Product
Thionyl Chloride5-(chloromethyl)-3-(adamantan-1-yl)-1H-pyrazoleSodium Cyanide2-([3-(adamantan-1-yl)-1H-pyrazol-5-yl]methyl)acetonitrile
Phosphorus Tribromide5-(bromomethyl)-3-(adamantan-1-yl)-1H-pyrazoleSodium Azide5-(azidomethyl)-3-(adamantan-1-yl)-1H-pyrazole
p-Toluenesulfonyl chloride[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methyl 4-methylbenzenesulfonateAmmonia[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanamine

Electrophilic and Nucleophilic Substitution on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The bulky adamantyl group at the 3-position and the hydroxymethyl group at the 5-position will influence the regioselectivity of these reactions. Generally, electrophilic attack on the pyrazole ring occurs at the C4 position, which is the most electron-rich carbon atom. rrbdavc.org

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

ReactionReagentProduct
NitrationHNO3/H2SO44-nitro-3-(adamantan-1-yl)-5-(hydroxymethyl)-1H-pyrazole
BrominationBr2/Acetic Acid4-bromo-3-(adamantan-1-yl)-5-(hydroxymethyl)-1H-pyrazole
AcylationAcetyl Chloride/AlCl31-(4-acetyl-3-(adamantan-1-yl)-1H-pyrazol-5-yl)methanol

Nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires the presence of a strong electron-withdrawing group and a good leaving group on the ring.

Functionalization of the Adamantane (B196018) Moiety

The adamantane cage is known for its high stability and can be functionalized, typically at the tertiary bridgehead positions. Direct C-H functionalization of the adamantane core in this compound can be challenging due to the presence of the more reactive pyrazole and alcohol functionalities. However, under specific conditions, such as radical-mediated reactions, selective functionalization of the adamantane moiety may be possible.

For instance, bromination of adamantane derivatives often occurs at the tertiary C-H bonds. While the pyrazole ring can also be halogenated, careful control of reaction conditions could potentially lead to selective bromination of the adamantane cage. Further derivatization of the halogenated adamantane could then be achieved through nucleophilic substitution reactions.

ReactionReagentPotential Product
BrominationN-Bromosuccinimide, Light[3-(3-bromoadamantan-1-yl)-1H-pyrazol-5-yl]methanol
HydroxylationOzone, Silane[3-(3-hydroxyadamantan-1-yl)-1H-pyrazol-5-yl]methanol

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step. nih.govbeilstein-journals.orgrsc.org this compound, or its derivatives, can potentially participate in MCRs, leveraging the reactivity of its functional groups.

For example, the aldehyde derivative, 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde, could be a key component in various MCRs such as the Ugi or Passerini reactions.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde in an Ugi reaction would lead to the formation of complex α-acylamino carboxamides incorporating the adamantyl-pyrazole scaffold.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Again, the aldehyde derivative of the title compound could be a valuable substrate.

These MCRs offer a highly efficient strategy for generating libraries of diverse compounds based on the this compound core structure for biological screening and drug discovery.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Adamantan 1 Yl 1h Pyrazol 5 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive insight into the chemical environment, connectivity, and spatial relationships of atoms within [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol.

¹H NMR: The proton NMR spectrum provides the initial overview of the molecular structure. The adamantane (B196018) moiety is characterized by a set of distinct signals corresponding to its methine (CH) and methylene (B1212753) (CH₂) protons. Typically, the three methine protons appear as a broad singlet around 2.05-2.15 ppm, while the twelve methylene protons resonate as two broad signals around 1.75-1.90 ppm. The pyrazole (B372694) ring exhibits a characteristic singlet for its lone C4-H proton, expected in the range of 6.0-6.5 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) are anticipated to appear as a singlet around 4.6-4.8 ppm. The hydroxyl (-OH) and pyrazole N-H protons are expected to be broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The adamantane cage typically shows four distinct signals: one for the quaternary carbon attached to the pyrazole ring (C1'), two for the methine carbons (C3', C5', C7'), and one for the methylene carbons (C2', C4', C6', C8', C9', C10'). The pyrazole ring carbons (C3, C4, and C5) are expected to resonate in the aromatic region, with C3 and C5 appearing at lower fields due to their attachment to nitrogen atoms. The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around 55-60 ppm.

¹⁵N NMR: Although less common, ¹⁵N NMR can distinguish the two nitrogen environments within the pyrazole ring. The N1 nitrogen, which is protonated, is considered "pyrrole-like" and would resonate at a different chemical shift than the sp²-hybridized N2 "pyridine-like" nitrogen. nih.gov This distinction is crucial for confirming the tautomeric state and electronic structure of the heterocyclic ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Adamantane CH (3H) ~2.10 ~38.5
Adamantane CH₂ (12H) ~1.80 ~28.5, ~42.0
Adamantane C-quat - ~34.0
Pyrazole C4-H (1H) ~6.20 ~105.0
Pyrazole C3 - ~150.0
Pyrazole C5 - ~142.0
-CH₂OH (2H) ~4.70 ~57.0
-NH (1H) Variable -

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks. For this molecule, COSY would primarily confirm the correlations between the interconnected methine and methylene protons within the rigid adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC is essential for the definitive assignment of the adamantane CH/CH₂ signals and for linking the pyrazole C4-H proton to its corresponding carbon. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov Key expected correlations include:

Correlations from the adamantane protons to the C3 carbon of the pyrazole ring, confirming the point of attachment.

Correlations from the methylene protons of the hydroxymethyl group (-CH₂OH) to the C5 and C4 carbons of the pyrazole ring.

Correlations from the pyrazole C4-H proton to the C3 and C5 carbons, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. nih.gov NOESY can provide conformational information, such as showing through-space correlations between the pyrazole C4-H proton and the nearest protons on the adamantane cage, helping to define the preferred orientation of the adamantyl group relative to the pyrazole ring.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides precise information on the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal's architecture.

In the solid state, the adamantane group is expected to maintain its rigid, strain-free chair conformation. The pyrazole ring would be essentially planar. The primary conformational flexibility arises from the rotation around the C5-CH₂OH bond. The most significant intermolecular interaction anticipated is hydrogen bonding. The hydroxyl group (-OH) and the pyrazole N-H group are excellent hydrogen bond donors, while the pyridine-like N2 nitrogen of the pyrazole ring is a strong hydrogen bond acceptor. It is highly probable that a strong O-H···N or N-H···N hydrogen bond forms, linking molecules into chains or dimers. nih.gov Weaker C-H···π interactions involving the pyrazole ring may also contribute to the stability of the crystal lattice.

The hydrogen bonding network is the dominant force in the supramolecular assembly. The formation of hydrogen-bonded chains is a common motif for molecules containing both pyrazole and hydroxyl functionalities. nih.gov The bulky adamantane groups would likely arrange to minimize steric hindrance, potentially leading to a layered or herringbone packing structure. The presence of the large adamantyl moiety can disrupt close packing, resulting in a less dense crystal system compared to derivatives with smaller substituents. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Plausible Value
Crystal system Monoclinic or Orthorhombic
Space group P2₁/c or Pna2₁
a (Å) 10-15
b (Å) 8-12
c (Å) 18-25
β (°) 90-105
V (ų) 2000-2500
Z 4
Key H-Bond (Donor-Acceptor) O-H···N2 or N-H···N2

Note: This data is hypothetical and serves as an example of expected crystallographic parameters.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Feature Identification

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. FT-IR and Raman spectroscopy are complementary techniques used to identify functional groups and confirm structural features.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by several key absorption bands. A broad band in the 3200-3400 cm⁻¹ region would correspond to the overlapping O-H and N-H stretching vibrations, indicative of hydrogen bonding. nih.gov The region between 2850 and 2950 cm⁻¹ will feature sharp, intense peaks corresponding to the symmetric and asymmetric C-H stretching vibrations of the adamantane cage. nih.gov Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, are expected in the 1450-1600 cm⁻¹ range. A characteristic C-O stretching band for the primary alcohol should appear around 1050 cm⁻¹. nih.gov

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. The symmetric C-H stretching modes of the adamantane group are often strong in the Raman spectrum. The pyrazole ring breathing modes, which are symmetric vibrations of the entire ring system, would also be prominent.

Table 3: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Assignment Spectroscopy
~3300 (broad) O-H, N-H stretching (H-bonded) FT-IR
~2910, ~2850 Adamantane C-H stretching FT-IR, Raman
~1580 Pyrazole ring C=N stretching FT-IR, Raman
~1490 Pyrazole ring C=C stretching FT-IR, Raman
~1450 Adamantane CH₂ scissoring FT-IR

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the unambiguous confirmation of the elemental composition of novel compounds such as this compound and its derivatives. By providing mass measurements with exceptional accuracy, typically within 5 parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula from a multitude of possibilities. rsc.orgspectroscopyonline.com This level of precision is crucial in distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup.

The process involves ionizing the molecule, often through soft ionization techniques like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion, and then measuring its mass-to-charge ratio (m/z) with high precision. For this compound, the molecular formula is established as C₁₄H₂₀N₂O. In ESI-HRMS, this compound would typically be observed as the protonated molecule, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule (C₁₄H₂₀N₂O) is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The calculated exact mass for the protonated species, [C₁₄H₂₁N₂O]⁺, is 233.16484 Da. An experimentally obtained HRMS spectrum would be expected to show a prominent peak for this ion with an m/z value that deviates no more than 0.0012 Da (which corresponds to 5 ppm error) from the calculated value.

While specific experimental HRMS data for this compound is not extensively published, the analysis of closely related adamantyl-pyrazole derivatives demonstrates the power of this technique. For instance, in the characterization of adamantyl-ureas containing a pyrazole moiety, the observed m/z values for the [M+H]⁺ ions were found to be in excellent agreement with the calculated masses, often with a mass error of less than 2 ppm. nih.gov This high degree of accuracy provides unequivocal evidence for the proposed molecular formulas.

Furthermore, fragmentation patterns observed in mass spectrometry can offer additional structural confirmation. For adamantane-containing compounds, a characteristic fragmentation pathway involves the loss of the adamantyl group, leading to the formation of the highly stable adamantyl cation at an m/z of 135. nih.gov The observation of this fragment in the mass spectrum of this compound would provide strong supporting evidence for the presence of the adamantane cage in its structure.

The table below illustrates how HRMS data is presented for molecular formula confirmation. It includes the calculated exact mass for the target compound and published data for a related derivative to exemplify the typical accuracy achieved.

Compound NameMolecular Formula (Ion)Calculated m/zObserved m/zMass Error (ppm)
This compound[C₁₄H₂₁N₂O]⁺233.16484233.16501<1
1-Adamantyl-3-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}urea[C₁₇H₂₅F₂N₄O]⁺339.1991339.1984-2.1

Note: The "Observed m/z" for this compound is a representative value based on typical instrument accuracy, as specific published experimental data is not available. The data for the derivative is from a published study. nih.gov

Computational and Theoretical Investigations of 3 Adamantan 1 Yl 1h Pyrazol 5 Yl Methanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.netufrj.br These methods provide a detailed picture of the electron distribution and energy levels, which are fundamental to a molecule's reactivity and spectroscopic signatures.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol is characterized by the interplay between the adamantyl cage, the pyrazole (B372694) ring, and the methanol (B129727) substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

PropertyCalculated Value (Arbitrary Units)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D
Electron Affinity1.1 eV
Ionization Potential6.4 eV
Chemical Hardness2.65 eV
Chemical Softness0.38 eV⁻¹
Electronegativity3.85 eV
Electrophilicity Index2.8 eV

Note: The values in this table are hypothetical and for illustrative purposes, as specific computational data for this exact molecule is not available in the cited literature. The parameters are standard outputs of DFT calculations.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group, indicating these are prime locations for electrophilic attack. Conversely, the hydrogen atoms of the pyrazole NH and the hydroxyl group would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts for adamantyl-substituted pyrazoles have been shown to be in good agreement with experimental data. nih.gov Similarly, the predicted IR spectrum would show characteristic peaks for the N-H and O-H stretching vibrations, as well as vibrations associated with the pyrazole and adamantane (B196018) frameworks.

Conformational Analysis and Energy Landscapes

The presence of the bulky adamantyl group and the rotatable methanol substituent means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to determine the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. The quasi-spherical and rigid nature of the adamantane substituent can influence the conformational preferences and may lower the barriers for certain dynamic processes. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves, flexes, and interacts with its environment. This can provide information on its conformational flexibility, solvation properties, and the stability of intramolecular hydrogen bonds. Such simulations are crucial for understanding how the molecule behaves in a biological context.

Ligand-Receptor Interaction Modeling (Mechanism-focused, non-clinical)

Given the prevalence of pyrazole and adamantane moieties in bioactive compounds, it is of great interest to model the potential interactions of this compound with biological receptors. nih.govnih.gov Molecular docking and other ligand-receptor modeling techniques can predict the preferred binding poses of the molecule within the active site of a protein. These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, the adamantane group often engages in hydrophobic interactions, while the pyrazole ring can act as both a hydrogen bond donor and acceptor. nih.gov Understanding these interactions at a molecular level is fundamental for mechanism-focused drug design.

Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanism-focused, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) studies represent a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in understanding the physicochemical properties that govern a molecule's mechanism of action and in predicting the activity of novel, untested compounds. For a molecule like this compound, a QSAR study would aim to elucidate how variations in its structure affect its interaction with a biological target, providing a rational basis for the design of more potent analogs.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by analyzing its distinct structural components: the bulky, lipophilic adamantane cage and the heterocyclic pyrazole core. QSAR studies on related adamantane and pyrazole derivatives have highlighted key molecular descriptors that are consistently important for their biological activities.

Key Molecular Descriptors and Their Mechanistic Implications

A hypothetical QSAR study on a series of analogs of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Steric Descriptors: These describe the size and shape of the molecule. The adamantane moiety is a rigid and bulky group, which significantly influences the steric profile. Its presence often leads to enhanced binding affinity by filling a hydrophobic pocket in a target protein. Descriptors such as molecular volume, surface area, and specific steric indices (e.g., Verloop parameters) would be critical in modeling these interactions. A positive correlation with such descriptors often suggests that bulk is favorable for activity, likely due to increased van der Waals interactions within a binding site.

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. Modifications to the pyrazole ring or the methanol group would alter the electronic landscape of the molecule, potentially impacting key interactions with polar residues in a target's active site. For instance, QSAR models for other pyrazole-containing inhibitors have shown that electrostatic fields are crucial for activity.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (log P), is a key determinant of a molecule's ability to cross cell membranes and interact with hydrophobic pockets of proteins. The adamantane group is highly lipophilic. QSAR studies on adamantane derivatives frequently show a strong correlation between log P and biological activity, indicating the importance of hydrophobic interactions for the mechanism of action.

The table below illustrates some of the key descriptors that would be relevant in a QSAR analysis of this compound and its analogs.

Descriptor ClassSpecific DescriptorPotential Mechanistic Significance
StericMolecular Volume (Vol)Indicates the space occupied by the molecule; important for fitting into a binding pocket.
StericSolvent-Accessible Surface Area (SASA)Relates to the molecule's interaction with its environment; larger values may indicate more extensive non-specific binding.
ElectronicDipole Moment (µ)Measures the polarity of the molecule; crucial for orientation in an electric field and for dipole-dipole interactions.
ElectronicHOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons, which is key for charge-transfer interactions.
HydrophobicLog P (Octanol-Water Partition Coefficient)Quantifies lipophilicity; essential for membrane permeability and hydrophobic interactions with the target.
TopologicalWiener Index (W)A measure of molecular branching, which can influence the overall shape and how it complements the target site.
3D-FieldCoMFA/CoMSIA FieldsProvides a 3D map of steric and electrostatic properties, highlighting regions where modifications would enhance or decrease activity.

Illustrative QSAR Model Development

To build a QSAR model, a series of analogs would be synthesized, and their biological activity (e.g., IC50 values against a specific enzyme) would be determined. The following table presents a hypothetical dataset for such a series, where R1 and R2 represent points of modification on the pyrazole ring or adamantane cage.

CompoundR1-SubstituentR2-SubstituentLog PMolecular Volume (ų)pIC50 (-log(IC50))
1 (Parent)-H-H3.52506.0
2-F-H3.62526.3
3-Cl-H4.02586.8
4-H-OH (on adamantane)3.02555.8
5-CH3-H3.92656.5
6-CF3-H4.32707.2

This table is for illustrative purposes only.

Using a dataset like the one above, a statistical method such as Multiple Linear Regression (MLR) could be employed to generate a QSAR equation. A hypothetical equation might look like this:

pIC50 = 0.8 * Log P + 0.01 * Molecular Volume - 1.5 * (Presence of R2-OH) + 2.5

This illustrative model suggests that biological activity (pIC50) increases with greater lipophilicity (Log P) and molecular volume, which is consistent with the importance of the bulky, hydrophobic adamantane group. Conversely, the negative term for a hydroxyl group on the adamantane cage might indicate that introducing polarity in that region is detrimental to binding, perhaps because it disrupts a critical hydrophobic interaction. Such insights are invaluable for guiding the synthesis of new compounds with potentially enhanced activity. More advanced methods, like Comparative Molecular Field Analysis (CoMFA), could provide 3D contour maps that visualize favorable and unfavorable steric and electrostatic regions around the molecular scaffold, offering more detailed guidance for drug design.

Mechanistic Biological Studies and Molecular Target Interactions of 3 Adamantan 1 Yl 1h Pyrazol 5 Yl Methanol Derivatives

In Vitro Enzyme Inhibition and Activation Mechanisms

Derivatives of the adamantyl-pyrazole scaffold have been identified as modulators of various enzymes in in vitro settings. The adamantane (B196018) moiety often plays a crucial role in anchoring the molecule within hydrophobic pockets of enzyme active sites, while the pyrazole (B372694) core and its substituents contribute to the specificity and nature of the interaction.

One area of investigation has been the interaction of adamantyl-pyrazole urea (B33335) derivatives with soluble epoxide hydrolase (sEH). While direct data for [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol is not available, related structures have been synthesized and evaluated. These studies indicate that the adamantane group occupies a hydrophobic region of the sEH active site. The pyrazole ring and its substituents can influence the electronic properties and orientation of the molecule, affecting its inhibitory potency. The mechanism of inhibition is often competitive, with the adamantyl-pyrazole derivative vying with the natural substrate for access to the catalytic residues of the enzyme.

It is important to note that some pyrazole-containing compounds have also been identified as enzyme activators. For instance, certain derivatives have been found to activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov The mechanism of activation often involves the binding of the small molecule to an allosteric site on the enzyme, inducing a conformational change that enhances the enzyme's catalytic activity.

A hypothetical data table for the in vitro enzyme inhibition by derivatives of this compound, based on activities of similar adamantyl-pyrazole compounds, is presented below.

Derivative IDTarget EnzymeAssay TypeIC50 (nM)Notes
APD-1Soluble Epoxide Hydrolase (sEH)Fluorescence-based15.5Competitive inhibitor
APD-211β-HSD1Scintillation proximity assay25.2Selective over 11β-HSD2
APD-3Cyclooxygenase-2 (COX-2)In vitro enzyme assay50.8Moderate potency observed

This table is illustrative and based on data for structurally related compounds.

Receptor Binding and Modulation Studies at a Molecular Level

The adamantyl-pyrazole scaffold has been investigated for its ability to interact with various receptors. The lipophilic nature of the adamantane group often facilitates passage through cell membranes and interaction with hydrophobic ligand-binding pockets of receptors.

Studies on related adamantane derivatives have shown binding affinity for sigma (σ) receptors. The interaction is thought to be driven by the bulky adamantane cage fitting into the receptor's binding site. The pyrazole component and other substituents can then form more specific interactions, such as hydrogen bonds or π-stacking, with the receptor's amino acid residues, influencing the binding affinity and whether the compound acts as an agonist or antagonist.

An illustrative table of receptor binding affinities for hypothetical this compound derivatives is shown below.

Derivative IDReceptor TargetBinding Assay TypeKi (nM)Functional Activity
APR-1Sigma-1 ReceptorRadioligand binding12.3Antagonist
APR-2Cannabinoid Receptor 1 (CB1)Radioligand displacement89.7Inverse Agonist
APR-3Glucocorticoid ReceptorCompetitive binding assay150.4Antagonist

This table is illustrative and based on data for structurally related compounds.

Protein-Ligand Interaction Analysis (excluding therapeutic outcomes)

Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to understand the interactions between adamantyl-pyrazole derivatives and their protein targets at an atomic level. These studies provide insights into the binding modes and the key intermolecular forces driving the interaction.

In silico modeling of adamantane-linked compounds with enzymes like 11β-HSD1 has revealed specific binding orientations. mdpi.com The adamantane group typically occupies a hydrophobic pocket, with interactions driven by van der Waals forces. The pyrazole ring can form hydrogen bonds with key catalytic residues, such as serine and tyrosine. mdpi.com The methanol (B129727) group in a compound like this compound could potentially form an additional hydrogen bond, further stabilizing the protein-ligand complex.

Structure-Activity Relationships for Molecular Recognition

Structure-activity relationship (SAR) studies on adamantyl-pyrazole derivatives have provided valuable insights into the molecular features required for potent and selective interaction with biological targets.

The adamantane moiety is generally considered essential for high-affinity binding to hydrophobic pockets. Modifications to the adamantane cage are typically not well-tolerated.

The linker between the adamantane and pyrazole moieties, if present, can also affect the molecule's conformation and its ability to adopt an optimal binding pose within the target protein. The presence of a flexible linker can sometimes allow for better accommodation in the active site. The methanol group at the 5-position of the pyrazole ring in the parent compound could be a key point for modification to explore SAR, as it provides a handle for introducing other functional groups that could form additional interactions with the target.

Potential Non Medicinal Applications and Future Research Directions

Applications in Materials Science

The incorporation of [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol into materials science is a promising avenue, primarily due to the distinct properties of its adamantane (B196018) and pyrazole (B372694) components.

Polymer Modification:

The adamantane moiety is well-regarded for its ability to enhance the physical properties of polymers. usm.eduacs.org Its rigid and bulky structure can increase the glass transition temperature (Tg), improve thermal stability, and enhance the solubility of polymers. usm.eduacs.org By integrating this compound as a monomer or a modifying agent, it is conceivable to develop new polymers with superior performance characteristics. For instance, adamantane-containing polyimides have demonstrated high glass transition temperatures (285–440 °C) and excellent optical transparency. rsc.org The methanol (B129727) group on the pyrazole ring provides a reactive site for polymerization or grafting onto existing polymer backbones.

Supramolecular Materials:

The adamantane group is a classic guest molecule in host-guest chemistry, famously forming stable inclusion complexes with cyclodextrins. nih.govnih.gov This strong and specific non-covalent interaction is a powerful tool for constructing supramolecular polymers and self-assembling materials. nih.govresearchgate.net The this compound molecule could be used to create materials that respond to external stimuli. For example, adamantane-functionalized polymers have been shown to exhibit tunable lower critical solution temperatures upon complexation with cyclodextrins, which is useful for creating "smart" materials. nih.gov The pyrazole unit, with its hydrogen bonding capabilities and potential for metal coordination, adds another layer of control over the self-assembly process. mdpi.com

Table 1: Potential Enhancements in Polymers Modified with Adamantane Derivatives

Property EnhancedReason for EnhancementPotential Application
Thermal StabilityThe rigid, cage-like structure of adamantane restricts polymer chain mobility. usm.eduacs.orgHigh-performance plastics, coatings for demanding environments.
Glass Transition Temp. (Tg)The bulkiness of the adamantane group increases the energy required for polymer chain movement. usm.edursc.orgMaterials for electronics and aerospace.
SolubilityThe hydrocarbon nature of adamantane can improve solubility in organic solvents. usm.eduImproved processability of high-performance polymers.
Optical TransparencyAdamantane can disrupt polymer chain packing, reducing crystallinity and light scattering. rsc.orgOptical films, lenses, and coatings.

Role in Catalysis and Reaction Chemistry

The pyrazole component of this compound is particularly significant for its potential role in catalysis. Pyrazole derivatives are widely used as ligands in coordination chemistry to create metal complexes that can catalyze a variety of chemical reactions. researchgate.netresearchgate.netacs.org

The two adjacent nitrogen atoms in the pyrazole ring can chelate to a metal center, and the substituent at the 5-position (the methanol group) can also be involved in coordination. researchgate.net This allows for the formation of stable and catalytically active metal complexes. For instance, cobalt complexes with pyrazole ligands have been investigated as catalysts for oxidation reactions. nih.gov The bulky adamantane group in this compound could provide steric hindrance around the metal center, potentially influencing the selectivity of the catalytic reaction. researchgate.net

Furthermore, protic pyrazole complexes, where the N-H proton of the pyrazole ring is present, can participate in metal-ligand cooperative catalysis. nih.gov The acidity of this proton is enhanced upon coordination to a metal, allowing the ligand to act as a proton shuttle or to stabilize transition states through hydrogen bonding. nih.gov

Exploration of Novel Physical or Chemical Properties in Advanced Materials

The unique combination of a diamondoid cage and a heteroaromatic ring system in adamantane-pyrazole hybrids opens up possibilities for new advanced materials with novel properties.

Recent research has shown that adamantane-type clusters can exhibit strong nonlinear optical (NLO) properties, such as second-harmonic generation and white-light generation. rsc.orgrsc.org The specific properties are dependent on the crystalline or amorphous nature of the material. rsc.org While these studies have focused on inorganic and organic adamantane derivatives, the incorporation of a pyrazole moiety could further modulate these electronic properties.

The thermal stability imparted by the adamantane unit, combined with the electronic and coordination capabilities of the pyrazole ring, could lead to the development of robust materials for optoelectronic applications. rsc.orgwikipedia.org

Integration into Chemical Sensors or Biosensors

Pyrazole derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. nih.govrsc.orgrsc.org The mechanism often involves a change in the fluorescence properties of the pyrazole-containing molecule upon binding to a specific ion. semanticscholar.org The pyrazole ring acts as a recognition element, and its electronic properties can be fine-tuned by substituents to achieve selectivity for different analytes. nih.gov

The this compound molecule could be developed into a sensor by attaching a fluorophore. The adamantane group, due to its lipophilicity, could facilitate the sensor's integration into lipid membranes or other hydrophobic environments, which is advantageous for certain biological sensing applications. mdpi.com The methanol group provides a convenient handle for further chemical modification to introduce the signaling unit. Pyrazole derivatives have shown promise in detecting ions such as Zn2+, Cd2+, Fe3+, and Fe2+. rsc.orgsemanticscholar.org

Table 2: Examples of Pyrazole-Based Sensors and their Target Analytes

Sensor TypeTarget Analyte(s)Detection Principle
Fluorescent "turn-on" sensorZn2+, Cd2+Enhanced fluorescence upon ion chelation. rsc.orgsemanticscholar.org
Fluorescent "turn-on" sensorFe3+, Fe2+Significant fluorescence increase upon binding. rsc.org
Colorimetric and fluorescent probeAl3+Visible color change and fluorescence enhancement. nih.gov
Colorimetric and fluorescent chemodosimeterFe3+Formation of a new absorption band and linear fluorescence response. nih.gov

Future Research Opportunities and Challenges for Adamantane-Pyrazole Hybrids

The field of adamantane-pyrazole hybrids is still in its infancy, and there are numerous opportunities for future research. A primary challenge is the development of scalable and efficient synthetic routes to a wider variety of these hybrid molecules, allowing for systematic studies of their structure-property relationships.

Future research should focus on:

Synthesis and Polymerization: Creating a range of monomers based on this compound and exploring their polymerization to produce novel high-performance materials.

Coordination Chemistry and Catalysis: Synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations.

Photophysical Properties: Investigating the fluorescence, phosphorescence, and nonlinear optical properties of these hybrids and their potential for use in optoelectronic devices and sensors.

Supramolecular Chemistry: Exploring the host-guest chemistry of adamantane-pyrazole hybrids with cyclodextrins and other macrocycles to create new self-assembling systems and responsive materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of adamantane-containing precursors with hydrazine derivatives, followed by selective oxidation or reduction. For example, oxidation of pyrazole methanol derivatives using mild oxidizing agents (e.g., MnO₂ or Dess-Martin periodinane) under inert atmospheres can yield the target compound. Recrystallization from ethanol or methanol is effective for purification . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF or acetonitrile), and temperature (typically 50–80°C) to minimize byproducts. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The adamantane moiety produces distinct singlet peaks (e.g., ¹H NMR δ ~1.6–2.1 ppm for adamantane protons; pyrazole protons appear at δ ~6.5–7.5 ppm).
  • FTIR : Key bands include O-H stretching (~3200–3500 cm⁻¹ for methanol group) and C=N/C=C vibrations (~1500–1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight.
    Cross-validation with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .

Q. How can purity and stability of this compound be assessed during storage?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to monitor degradation.
  • Karl Fischer Titration : Quantify residual moisture, which can hydrolyze the methanol group.
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS.
    Stabilizers like BHT (0.01% w/w) in inert atmospheres (N₂) prolong shelf life .

Advanced Research Questions

Q. How do steric effects from the adamantane group influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The rigid adamantane scaffold imposes steric hindrance, limiting access to the pyrazole ring’s reactive sites (e.g., C-4 position). Computational modeling (DFT/B3LYP) predicts transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings, identifying optimal ligands (e.g., XPhos) and bases (Cs₂CO₃). Experimental validation shows that microwave-assisted heating (100–120°C) enhances reaction rates by overcoming steric barriers .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for adamantane-pyrazole derivatives?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT models). Use:

  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with methanol groups) .
  • Periodic DFT Calculations : Incorporate crystal lattice parameters to match experimental data.
  • Hirshfeld Surface Analysis : Quantify non-covalent interactions in the solid state .

Q. How can structure-activity relationships (SAR) guide the design of biologically active analogs?

  • Methodological Answer :

  • Functional Group Modifications : Replace the methanol group with bioisosteres (e.g., trifluoromethyl or carbamate) to modulate solubility and target binding.
  • Adamantane Substitution : Introduce halogen atoms (e.g., F, Cl) at adamantane’s bridgehead positions to enhance lipophilicity and blood-brain barrier penetration.
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., viral proteases or GPCRs) to predict binding affinities. Validate via enzymatic assays (IC₅₀ determination) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Adamantane’s symmetry reduces stereochemical complexity, but chiral pyrazole derivatives require:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions.
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield conflicting NMR data for this compound?

  • Methodological Answer : Contradictions arise from:

  • Solvent Effects : Polar solvents (DMSO-d₆) shift pyrazole proton signals upfield vs. CDCl₃.
  • Tautomerism : Prototropic shifts between 1H-pyrazole and 2H-pyrazole forms alter splitting patterns.
  • Impurity Artifacts : Residual solvents (e.g., THF) or adamantane oxidation byproducts (e.g., adamantanone) introduce extraneous peaks.
    Standardize conditions (deuterated solvent, 25°C) and use 2D NMR (COSY, HSQC) for unambiguous assignments .

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[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol

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